2-Methyl-5-(2-methyl-2,3-dihydroindole-1-carbonyl)isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-(2-methyl-2,3-dihydroindole-1-carbonyl)isoindole-1,3-dione, also known as MI-2, is a synthetic compound that has been developed for its potential use as a cancer treatment. MI-2 belongs to a class of compounds known as small molecule inhibitors, which are designed to inhibit the activity of specific proteins that are involved in cancer cell growth and survival.
Wirkmechanismus
2-Methyl-5-(2-methyl-2,3-dihydroindole-1-carbonyl)isoindole-1,3-dione works by inhibiting the activity of MALT1, which is a protein that plays a critical role in the growth and survival of cancer cells. MALT1 is involved in a signaling pathway that promotes the growth and survival of cancer cells, and by inhibiting its activity, this compound can prevent the growth and spread of cancer. This compound has also been shown to induce cell death in cancer cells, which further contributes to its anti-cancer effects.
Biochemical and Physiological Effects:
This compound has several biochemical and physiological effects that contribute to its anti-cancer properties. In particular, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound also inhibits the activity of MALT1, which is involved in the activation of immune cells that promote the growth and survival of cancer cells. Additionally, this compound has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 2-Methyl-5-(2-methyl-2,3-dihydroindole-1-carbonyl)isoindole-1,3-dione is that it has been shown to be effective in inhibiting the growth and spread of several different types of cancer, including lymphoma and leukemia. Additionally, this compound has been shown to enhance the effectiveness of other cancer treatments, which may make it a useful addition to existing cancer treatment regimens. However, there are also limitations to the use of this compound in lab experiments. For example, the synthesis method for this compound is complex and requires specialized equipment and expertise. Additionally, this compound may have off-target effects that could limit its usefulness as a cancer treatment.
Zukünftige Richtungen
There are several future directions for research on 2-Methyl-5-(2-methyl-2,3-dihydroindole-1-carbonyl)isoindole-1,3-dione. One area of focus is the development of more efficient and cost-effective synthesis methods for this compound, which could make it more accessible for research and clinical use. Additionally, researchers are exploring the use of this compound in combination with other cancer treatments to enhance its effectiveness. Finally, there is ongoing research on the potential use of this compound in the treatment of other diseases, such as autoimmune disorders and inflammatory conditions.
Synthesemethoden
2-Methyl-5-(2-methyl-2,3-dihydroindole-1-carbonyl)isoindole-1,3-dione can be synthesized using a multi-step process that involves the reaction of several different chemical compounds. The synthesis method for this compound is complex and requires a high degree of expertise and specialized equipment. The final product is a white powder that is highly pure and can be used for further research and experimentation.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-(2-methyl-2,3-dihydroindole-1-carbonyl)isoindole-1,3-dione has been the subject of extensive scientific research due to its potential use as a cancer treatment. In particular, this compound has been found to be effective in inhibiting the activity of a protein known as MALT1, which is involved in the growth and survival of cancer cells. Studies have shown that this compound can induce cell death in cancer cells and can also enhance the effectiveness of other cancer treatments.
Eigenschaften
IUPAC Name |
2-methyl-5-(2-methyl-2,3-dihydroindole-1-carbonyl)isoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-11-9-12-5-3-4-6-16(12)21(11)17(22)13-7-8-14-15(10-13)19(24)20(2)18(14)23/h3-8,10-11H,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBQVVZVEZCEUQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)C3=CC4=C(C=C3)C(=O)N(C4=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.